1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrimidine and piperidine intermediates, followed by their coupling and subsequent functionalization. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrimidine and piperidine moieties.
Hydrogenation and cyclization: These steps are used to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine or piperidine rings.
Reduction: Used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.
Piperidine derivatives: Known for their wide range of pharmacological properties.
Pyrrolidine derivatives: These compounds are often used in drug discovery due to their versatile scaffold.
Uniqueness
1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
1-[4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-18-6-7-19(26)24(18)16-2-4-17(5-3-16)30(27,28)23-12-8-15(9-13-23)14-29-20-21-10-1-11-22-20/h1-5,10-11,15H,6-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQFNNGJPGTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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